molecular formula C15H11NO B188350 2-Phenylindolizine-3-carbaldehyde CAS No. 3672-41-1

2-Phenylindolizine-3-carbaldehyde

Cat. No.: B188350
CAS No.: 3672-41-1
M. Wt: 221.25 g/mol
InChI Key: HXCCGUNEMZFUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylindolizine-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of indolizine derivatives, such as this compound, has been a topic of interest in recent years . Traditional methods such as Scholtz or Chichibabin reactions have been used, but new strategies have emerged, including transition metal-catalyzed reactions and approaches based on oxidative coupling . The formation of an N-ylide precursor from 4-dimethylaminopyridine (DMAP) is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound has been studied and documented . The compound has a density of 1.1±0.1 g/cm3 and a molar refractivity of 63.4±0.5 cm3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed . The synthetic mechanism to obtain the indolizine derivative was found to be a two-step reaction, with the rate-determining step being the first H migration to form a transition state with a four-membered ring .


Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a molar refractivity of 63.4±0.5 cm3, and a molecular weight of 221.25 g/mol . It also has a molar volume of 183.2±7.0 cm3 and a surface tension of 41.4±7.0 dyne/cm .

Scientific Research Applications

Synthesis and Reactivity

2-Phenylindolizine-3-carbaldehyde is used in various chemical syntheses. For instance, it has been utilized in the synthesis of new Schiff bases and their transition metal derivatives, which were characterized by several physical and spectral methods. These derivatives were then evaluated for their thermal stability and antibacterial activity (Rehman, Faiz, Nawaz, & Ali, 2016). Additionally, derivatives of this compound have been synthesized and evaluated for their in vitro antiviral activities (Yar, Abdullah, Husain, Bhakht, & De Clercq, 2009).

Domino Reactions

This compound is also involved in one-pot domino reactions. For instance, 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives were obtained via such a reaction involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been explored for various therapeutic activities. For example, derivatives have been synthesized and evaluated for their potential antimitotic activities in human breast cancer cells (Kaufmann, Pojarová, Vogel, Liebl, Gastpar, Gross, Nishino, Pfaller, & von Angerer, 2007).

QSAR Modelling

Quantitative structure-activity relationship (QSAR) modelling has also been applied to this compound derivatives to understand the structural requirements for more active antimitotic agents (Halder, Adhikari, & Jha, 2009).

Synthesis of Novel Imines

The compound has been used in the synthesis of a series of heterocyclic imines, providing a new, mild, and efficient synthesis method (Liu, Zhao, Gu, Fan, & Hu, 2009).

Safety and Hazards

The safety data sheet for 2-Phenylindolizine-3-carbaldehyde indicates that it may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Properties

IUPAC Name

2-phenylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCGUNEMZFUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355911
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3672-41-1
Record name 2-phenylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the title compound described in the research?

A1: The research paper focuses on characterizing the crystal structure of 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate. The study reveals that the thiazole and indolizine rings within the molecule, connected by an NNC chain, exist in a nearly planar configuration []. This planarity is significant as it can influence the molecule's interactions with other molecules and biological targets. Additionally, the research identifies a network of hydrogen bonds involving the bromide ion, water molecule, and various functional groups within the molecule, which contribute to the overall crystal packing and stability [].

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